molecular formula C22H17N3O3S B4328605 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No.: B4328605
M. Wt: 403.5 g/mol
InChI Key: VDWVFQRBELOPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a useful research compound. Its molecular formula is C22H17N3O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.09906259 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step reactions starting from readily available starting materials. One common route includes the condensation of 4-(benzyloxy)benzaldehyde with aminothiazole derivatives under controlled conditions, followed by cyclization steps facilitated by catalysts.

  • Industrial Production Methods: : Industrial production methods would involve scaling up these reactions while ensuring high yields and purity. This often requires optimization of reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow chemistry techniques might be employed to improve the efficiency and safety of the production process.

Chemical Reactions Analysis

  • Types of Reactions: : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions

    • Oxidation: Use of oxidizing agents like potassium permanganate under acidic or basic conditions.

    • Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: Employing nucleophiles or electrophiles depending on the desired substitution pattern.

  • Major Products: : Reactions involving this compound often result in the formation of derivatives that exhibit different functional groups, which can be further modified for specific applications.

Scientific Research Applications: : 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has found applications in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure serves as a model for studying reaction mechanisms.

  • Biology: : Investigated for potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

  • Medicine: : Explored for its potential as a pharmaceutical intermediate in drug development.

  • Industry: : Used in the design of novel materials with specific properties like conductivity or fluorescence.

Mechanism of Action: : The compound exerts its effects through various mechanisms depending on the context:

  • Molecular Targets and Pathways: : It may interact with biological macromolecules such as proteins or nucleic acids, altering their function. The exact pathways are often determined through in-depth biochemical studies involving assays and computational modeling.

Comparison with Similar Compounds

  • Uniqueness: : The structural intricacy of 4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione makes it distinct from simpler heterocyclic compounds. Its fused ring system offers unique chemical reactivity and biological interactions.

  • Similar Compounds

    • 4-phenylpyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine derivatives

    • 4-benzyloxyphenyl derivatives of pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine

There you have it—a detailed breakdown of this fascinating compound

Properties

IUPAC Name

10-(4-phenylmethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c26-18-12-17(19-20(23-18)25-10-11-29-22(25)24-21(19)27)15-6-8-16(9-7-15)28-13-14-4-2-1-3-5-14/h1-11,17H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWVFQRBELOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 2
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 3
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 4
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 5
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 6
4-[4-(benzyloxy)phenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.